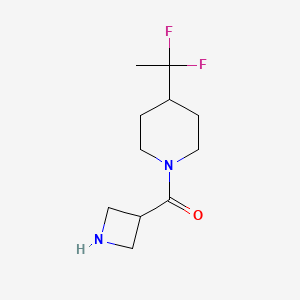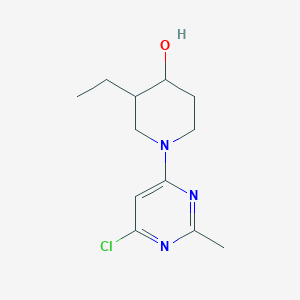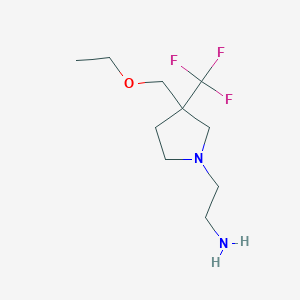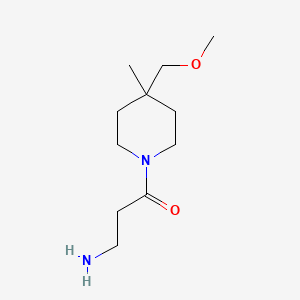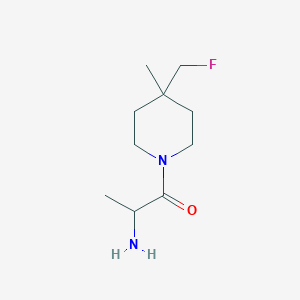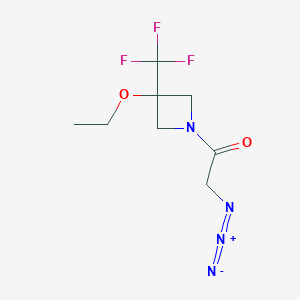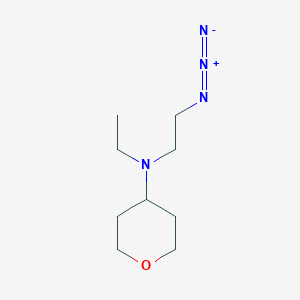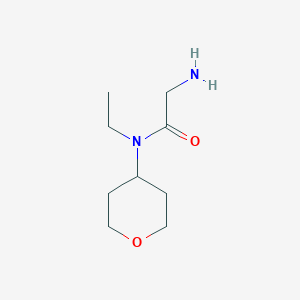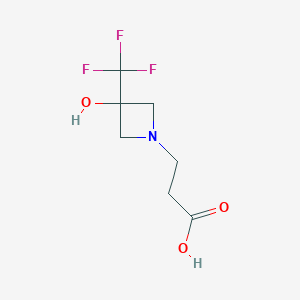
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide, also known as CCTA, is a synthetic molecule that has been used in various scientific research applications. CCTA is an interesting molecule due to its unique structure and properties, which make it a useful tool for researchers in various fields. CCTA has been used in biological and chemical research, as well as in drug development.
Scientific Research Applications
Synthesis and Structural Analysis
- Acetamide derivatives, such as "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," have been synthesized and structurally analyzed, showcasing the orientation of chlorophenyl rings and their intermolecular interactions, which are critical for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Saravanan et al., 2016).
Chemical Reactions and Mechanisms
- The chemical reactivity of acetamide derivatives has been explored through cycloaddition reactions, providing a route to synthesize thiochromans and benzothiopyrans, indicating their utility in organic synthesis and potential for creating bioactive molecules (Ishibashi et al., 1985).
Anticancer Activity
- Some acetamide derivatives have been synthesized and evaluated for their anticancer activity, showing selective cytotoxicity against specific cancer cell lines, which highlights the potential of acetamide derivatives in the development of new anticancer therapies (Evren et al., 2019).
Antimicrobial Activity
- Novel acetamide derivatives have been synthesized and shown significant antibacterial activity, suggesting their application in developing new antimicrobial agents (Ramalingam et al., 2019).
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKBIUBPTCKKOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



